molecular formula C32H44O7 B565120 Ciclesonide-d7 CAS No. 1225382-70-6

Ciclesonide-d7

Cat. No.: B565120
CAS No.: 1225382-70-6
M. Wt: 547.7 g/mol
InChI Key: LUKZNWIVRBCLON-BLMCDVGZSA-N
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Description

Ciclesonide-d7 is intended for use as an internal standard for the quantification of ciclesonide (CIC; ) by GC- or LC-MS. Ciclesonide is a prodrug form of the glucocorticoid receptor agonist desisobutyryl-CIC (des-CIC). CIC binds to the glucocorticoid receptor with a Ki value of 37 nM. It is selective for the glucocorticoid receptor over the estrogen, progesterone, and testosterone receptors. CIC inhibits eosinophil influx into the lung (ED50 = 0.49 mg/kg) and reduces sephadex-induced lung edema (ED50 = 0.72 mg/kg) in a rat model of ovalbumin-sensitized and -challenged airway inflammation. Formulations containing CIC have been used in the maintenance treatment of asthma and in the treatment of allergic rhinitis.

Mechanism of Action

Target of Action

Ciclesonide-d7, like its parent compound Ciclesonide, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. The active metabolite of Ciclesonide, desisobutyryl-ciclesonide (des-CIC), has an affinity for the glucocorticoid receptor that is 120 times higher than the parent compound .

Mode of Action

This compound is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, des-CIC, following administration . This metabolite interacts with its targets, the glucocorticoid receptors, resulting in anti-inflammatory activity. The interaction of des-CIC with these receptors inhibits the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins .

Biochemical Pathways

The parent compound, Ciclesonide, is converted by intracellular airway esterases to its active metabolite, des-CIC . This activation process occurs in several human target organ systems . Further esterification of des-CIC to des-CIC oleate, mainly, has also been observed . The formation of des-CIC fatty acid conjugates increases over time, with des-CIC-oleate being the main metabolite .

Pharmacokinetics

This compound, like Ciclesonide, is characterized by low oral bioavailability, rapid clearance, and high protein binding . These properties reduce pharmacologically relevant systemic exposure. The active metabolite, des-CIC, is maintained at intracellular concentrations for up to 24 hours . The intracellular concentration of Ciclesonide decreases over time, whereas the concentration of des-CIC remains relatively stable .

Result of Action

The interaction of des-CIC with glucocorticoid receptors results in anti-inflammatory activity . This leads to the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents . It also aids in the management of asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of this compound is influenced by the environment within the human body. The activation of Ciclesonide to des-CIC occurs in the upper and lower airways . The reversible formation of des-CIC fatty acid conjugates may prolong the anti-inflammatory activity of des-CIC and may allow for once-daily dosing . The uptake of Ciclesonide into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate .

Biochemical Analysis

Biochemical Properties

Ciclesonide-d7 is a prodrug that is converted to the active metabolite desisobutyryl-ciclesonide (des-CIC) in the lung . This conversion is facilitated by esterases present in the lung tissue . The active metabolite des-CIC has a much higher affinity for the glucocorticoid receptor than the parent compound .

Cellular Effects

This compound, like its parent compound Ciclesonide, has a wide range of effects on multiple cell types involved in allergic inflammation, such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes . It also interacts with various mediators like histamine, eicosanoids, leukotrienes, and cytokines .

Molecular Mechanism

This compound acts as a glucocorticoid receptor agonist . Upon binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This leads to changes in gene expression.

Temporal Effects in Laboratory Settings

The intracellular concentration of this compound decreases over time, whereas the concentration of its active metabolite des-CIC remains relatively stable . This suggests that the local anti-inflammatory activity of this compound in the lung may be prolonged by the slow release of active drug from the depot of fatty acid esters .

Metabolic Pathways

This compound is metabolized in the human lung through two major pathways: the rapid, on-site conversion of this compound to des-CIC and the conjugation of des-CIC with fatty acids, in particular oleic acid .

Transport and Distribution

Uptake of this compound into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate . This suggests that this compound can be efficiently transported and distributed within cells and tissues.

Subcellular Localization

Upon binding, the receptor-ligand complex translocates to the cell nucleus .

Properties

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-BLMCDVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673116
Record name 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225382-70-6
Record name 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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